molecular formula C11H9FN2 B1342075 5-(3-Fluorophenyl)pyridin-2-amine CAS No. 866620-27-1

5-(3-Fluorophenyl)pyridin-2-amine

Cat. No. B1342075
M. Wt: 188.2 g/mol
InChI Key: FNNYVLPUTIYSSV-UHFFFAOYSA-N
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Description

The compound "5-(3-Fluorophenyl)pyridin-2-amine" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of the fluorophenyl group suggests that the compound may exhibit unique electronic and structural properties due to the electron-withdrawing nature of the fluorine atom.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multistep reactions, starting from simple precursors such as aminopyridines, acetophenones, or chloroacetyl chloride. For instance, a series of 2,6-disubstituted 4-amino pyridines were prepared through a domino process involving C-F bond breaking under noble metal-free conditions . Similarly, the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) was reported, which involved the formation of a complex with ZnCl2 . These methods could potentially be adapted for the synthesis of "5-(3-Fluorophenyl)pyridin-2-amine."

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic distribution. For example, the crystal structure of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine was examined using single-crystal X-ray diffraction, revealing supramolecular characteristics such as π–π stacking and hydrogen bonding . These structural features are crucial for understanding the behavior of "5-(3-Fluorophenyl)pyridin-2-amine" in different environments.

Chemical Reactions Analysis

Pyridine derivatives can participate in a variety of chemical reactions, often acting as ligands in coordination complexes or as intermediates in organic synthesis. For example, the ligand diphenylphosphino(phenyl pyridin-2-yl methylene)amine was synthesized and used to form palladium(II) complexes, which were investigated for their reactivity towards CO and tBuNC . The reactivity of "5-(3-Fluorophenyl)pyridin-2-amine" would likely be influenced by the presence of the electron-withdrawing fluorophenyl group, potentially affecting its coordination chemistry and reactivity in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary widely depending on their specific substituents. For instance, the compound 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex exhibited a significant difference in melting and solidification points, as well as changes in photoluminescence properties upon transitioning from solution to the solid state . These properties are indicative of the complex behavior that "5-(3-Fluorophenyl)pyridin-2-amine" may exhibit, including its solubility, melting point, and potential fluorescence.

Scientific Research Applications

Anticancer Applications

A novel series of amine derivatives related to 5-(3-Fluorophenyl)pyridin-2-amine were synthesized and evaluated for their in vitro anticancer activity against human cancer cell lines, including HeLa, Caco-2, and HepG2. Compounds demonstrated significant cytotoxicity, with particular derivatives showing high efficacy against HepG2 and Caco-2 cell lines, suggesting their potential as anticancer agents (Vinayak, Sudha, & Lalita, 2017). Another study focused on the switch of activity from p38MAP kinase to important cancer kinases by modifying the structure of related compounds, highlighting the versatility of these molecules in targeting different pathways relevant to cancer therapy (Abu Thaher et al., 2012).

Catalysis and Chemical Synthesis

Research into the catalyst-free amination of 2-fluoropyridine and 2-fluoro-5-halopyridines with adamantane amines demonstrated the feasibility of generating N-(pyridin-2-yl) derivatives without the need for a catalyst. This process is significant for the synthesis of various organic compounds, indicating the broad utility of fluorophenylpyridin amines in organic synthesis (Abel et al., 2015).

Fluorescent pH Sensors

The synthesis and characterization of triphenylamine derivatives, including those functionalized with fluorophenyl groups, were explored for their photophysical properties. These compounds, especially those with pyridinyl groups, demonstrated pH-dependent absorptions and emissions, making them suitable for applications as fluorescent pH sensors (Hu et al., 2013).

Safety And Hazards

While specific safety and hazard information for 5-(3-Fluorophenyl)pyridin-2-amine is not available, it’s generally recommended to handle such compounds with care, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

properties

IUPAC Name

5-(3-fluorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-10-3-1-2-8(6-10)9-4-5-11(13)14-7-9/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNYVLPUTIYSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602410
Record name 5-(3-Fluorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluorophenyl)pyridin-2-amine

CAS RN

866620-27-1
Record name 5-(3-Fluorophenyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866620-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Fluorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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